
2-Methoxy-N~4~-methylbenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-N~4~-methylbenzene-1,4-diamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two amino groups attached to a benzene ring, with a methoxy group and a methyl group as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N~4~-methylbenzene-1,4-diamine can be achieved through several methods. One common approach involves the electrophilic aromatic substitution of a benzene derivative. For example, the nitration of 2-methoxytoluene followed by reduction can yield the desired diamine compound . Another method involves the catalytic hydrogenation of nitro compounds to amines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient conversion .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N~4~-methylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substituting agents: Such as halogens or nitro compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine compounds .
Scientific Research Applications
2-Methoxy-N~4~-methylbenzene-1,4-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-N~4~-methylbenzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,4-benzenediamine: Similar structure but lacks the methoxy group.
4-Methoxy-1,2-benzenediamine: Similar structure but with different positions of the amino groups.
2-Methoxy-5-methylbenzenamine: Similar structure but with different positions of the substituents.
Uniqueness
2-Methoxy-N~4~-methylbenzene-1,4-diamine is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
60320-06-1 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-methoxy-4-N-methylbenzene-1,4-diamine |
InChI |
InChI=1S/C8H12N2O/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5,10H,9H2,1-2H3 |
InChI Key |
NAFFHKHTPPSYMZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


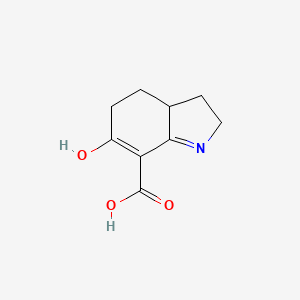
![9-[4-(Methanesulfonyl)phenyl]-9-methyl-9H-fluorene](/img/structure/B14617300.png)
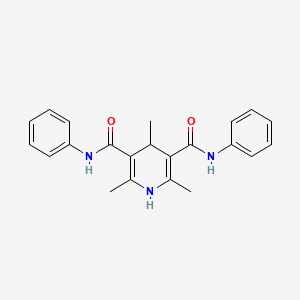
![4-{(E)-[1-(4-Ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl}benzene-1-sulfonamide](/img/structure/B14617305.png)
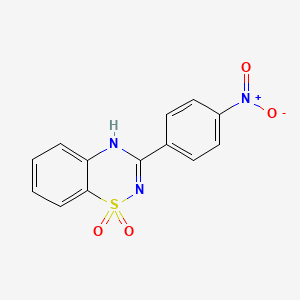
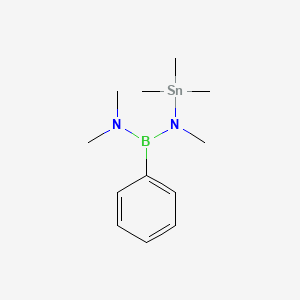
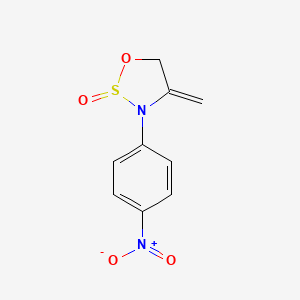
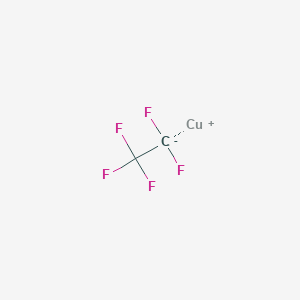

![N-{4-Chloro-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}-N'-ethylthiourea](/img/structure/B14617333.png)
![4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylphenol](/img/structure/B14617344.png)
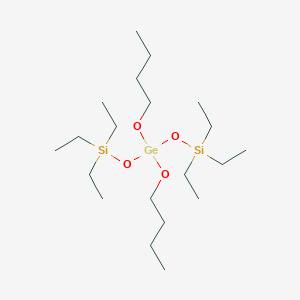
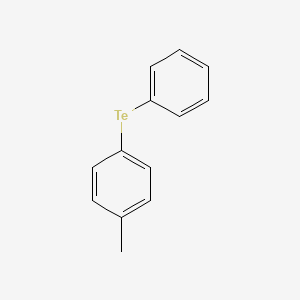
![4-[(E)-(2,4-Dimethoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14617358.png)
